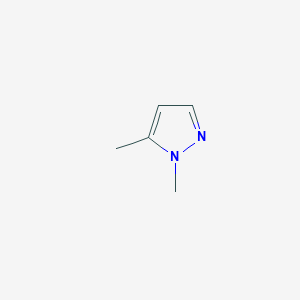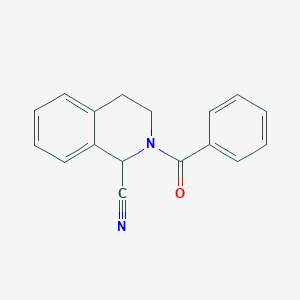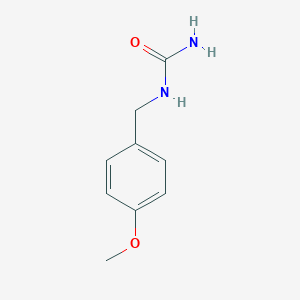
N-(4-methoxybenzyl)urea
説明
“N-(4-methoxybenzyl)urea” is a natural product found in Pentadiplandra brazzeana . It is a compound with the molecular formula C16H18N2O2 .
Synthesis Analysis
The synthesis of “this compound” involves the reaction of desmethyl AR-A014418 with carbon-11 for cerebral positron emission tomography (PET) studies . The desmethyl precursor of AR-A014418 was synthesized in 23% yield by a novel one-pot reaction of 2-amino-5-nitrothiazole with in situ generated TMS-protected 4-hydroxybenzylisocyanate, following deprotection with acid .Molecular Structure Analysis
The molecular structure of “this compound” includes a carbonyl group attached to two amine residues. The IUPAC name for this compound is 1-benzyl-3-[(4-methoxyphenyl)methyl]urea .Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 270.33 g/mol. It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 2. The compound has a rotatable bond count of 5 .科学的研究の応用
Natural Source Isolation : N-Benzyl-N'-(4-methoxybenzyl)urea, a derivative of N-(4-methoxybenzyl)urea, was isolated from the roots of Pentadiplandra brazzeana. This discovery expanded the range of urea derivatives found in natural sources (Tsopmo et al., 1999).
Cancer, Pain, and Neurodegenerative Disorders : Derivatives of this compound, such as AR-A014418, have shown potential in treating cancer, nociceptive pain, and neurodegenerative disorders. This highlights the compound's relevance in medicinal chemistry (Liang et al., 2020).
Glycogen Synthase Kinase-3β Inhibition : AR-A014418, another derivative, acts as a selective inhibitor of glycogen synthase kinase-3β (GSK-3β). Despite its limited ability to penetrate the brain, it holds significance in the study of GSK-3β related pathways (Vasdev et al., 2005).
Chemical Synthesis and Structural Analysis : N-(4-Methoxyphenyl)-N′-(5-nitro-1,3-thiazol-2-yl)urea, closely related to this compound, has been synthesized and analyzed, providing insights into its molecular structure and potential chemical applications (Lough et al., 2010).
Radiolabeling for PET Studies : Carbon-11 labeled derivatives of this compound have been developed for positron emission tomography (PET) studies, demonstrating the compound's utility in biological imaging (Hicks et al., 2012).
Hypoglycemic Activity : Certain derivatives have been shown to possess hypoglycemic activity, indicating potential applications in diabetes treatment (Grigoryan et al., 2010).
Photocatalytic Applications : this compound derivatives have been used in photocatalytic processes, enhancing selectivity in chemical reactions under simulated solar irradiation (Yurdakal et al., 2012).
Synthesis of Oligoribonucleotides : The compound has been used in the synthesis of oligoribonucleotides, a crucial step in the study of RNA and its applications (Kamaike et al., 1986).
Serotoninergic Effects in Recreational Drug Use : 4-Iodo-2,5-dimethoxy-N-(2-methoxybenzyl)phenethylamine (25I-NBOMe), a related compound, has been associated with severe toxicity in recreational drug use, highlighting the importance of understanding its pharmacological effects (Hill et al., 2013).
作用機序
Target of Action
The primary target of 1-(4-Methoxybenzyl)urea is GSK-3β , a serine/threonine protein kinase that plays a key role in various cellular processes, including cell differentiation, proliferation, and apoptosis . It is a potent, selective ATP-competitive GSK-3β inhibitor .
Mode of Action
1-(4-Methoxybenzyl)urea interacts with its target, GSK-3β, by competitively inhibiting ATP, thereby preventing the phosphorylation and subsequent activation of downstream proteins . This results in the modulation of various cellular processes controlled by GSK-3β .
Biochemical Pathways
The inhibition of GSK-3β affects multiple biochemical pathways. It can lead to the suppression of neuroblastoma cell growth, reduction of neuroendocrine markers, and inhibition of the proliferation of cutaneous T cell lymphoma cells . Furthermore, it can block disease progression in neurodegenerative disorders like amyotrophic lateral sclerosis (ALS) .
Result of Action
The action of 1-(4-Methoxybenzyl)urea results in several molecular and cellular effects. It has been shown to produce antinociception in several mouse models, suppress pancreatic cancer cell growth, and reduce the expression of hnRNPA1 and SF2/ASF splicing factors in glioblastoma . These effects suggest that 1-(4-Methoxybenzyl)urea could be a potential therapeutic candidate for cancer, pain, Alzheimer’s disease, and other neurodegenerative disorders .
生化学分析
Cellular Effects
1-(4-Methoxybenzyl)urea has been shown to have significant effects on various types of cells and cellular processes. It has been reported to suppress neuroblastoma cell growth . The exact mechanisms by which it influences cell function, including its impact on cell signaling pathways, gene expression, and cellular metabolism, are still being studied.
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
特性
IUPAC Name |
(4-methoxyphenyl)methylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-13-8-4-2-7(3-5-8)6-11-9(10)12/h2-5H,6H2,1H3,(H3,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEYDYKHFODVPIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90357353 | |
| Record name | N-(4-methoxybenzyl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90357353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54582-35-3 | |
| Record name | N-[(4-Methoxyphenyl)methyl]urea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54582-35-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(4-methoxybenzyl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90357353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [(4-methoxyphenyl)methyl]urea | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is known about the natural occurrence of N-(4-methoxybenzyl)urea?
A1: this compound (1) was isolated from the roots of the plant Pentadiplandra brazzeana []. This discovery marked the first reported instance of this compound being found in nature. The study also identified other related urea derivatives in the plant, including N,N'-di-(4-methoxybenzyl)urea (2) and N,N'-dibenzylurea (3) [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 1H-imidazo[1,2-b]pyrazole-7-carboxylate](/img/structure/B184046.png)

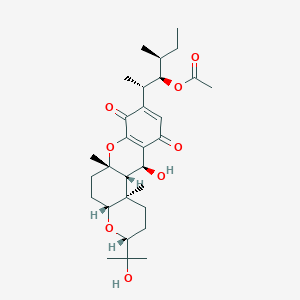

![4-(1H-naphtho[2,3-d][1,2,3]triazol-1-ylmethyl)benzoic acid](/img/structure/B184053.png)

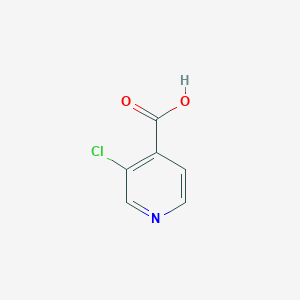
![6,8,9-trimethyl-11H-indolo[3,2-c]quinoline](/img/structure/B184059.png)
